molecular formula C14H14O3 B289722 3-(2,2-Dimethylpropanoyl)chromen-2-one CAS No. 60211-71-4

3-(2,2-Dimethylpropanoyl)chromen-2-one

Cat. No. B289722
CAS RN: 60211-71-4
M. Wt: 230.26 g/mol
InChI Key: XNOJFFUJDRUWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dimethylpropanoyl)chromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds that have been widely studied due to their diverse biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. DMC has gained attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-(2,2-Dimethylpropanoyl)chromen-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, proliferation, and survival. It has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell death and survival. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(2,2-Dimethylpropanoyl)chromen-2-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the protection of neurons from oxidative stress and inflammation. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,2-Dimethylpropanoyl)chromen-2-one in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable, which makes it suitable for long-term storage and use in experiments. However, one limitation of using 3-(2,2-Dimethylpropanoyl)chromen-2-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 3-(2,2-Dimethylpropanoyl)chromen-2-one. One area of interest is the development of 3-(2,2-Dimethylpropanoyl)chromen-2-one-based therapies for cancer and neurodegenerative diseases. This may involve the optimization of its therapeutic potential through the identification of its molecular targets and the development of more potent analogs. Another area of interest is the investigation of its potential as a diagnostic tool for cancer and other diseases. This may involve the development of imaging agents that can target specific molecular markers in cancer cells. Overall, the research on 3-(2,2-Dimethylpropanoyl)chromen-2-one has the potential to lead to the development of novel therapies and diagnostic tools for various diseases.

Synthesis Methods

3-(2,2-Dimethylpropanoyl)chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-acetyl-4-hydroxycoumarin with 2,2-dimethylpropanoic acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-(2,2-Dimethylpropanoyl)chromen-2-one has been extensively studied for its various biological activities. In particular, it has shown promising results in cancer research, where it has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of various signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
In addition to its anticancer properties, 3-(2,2-Dimethylpropanoyl)chromen-2-one has also been investigated for its potential neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

60211-71-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3-(2,2-dimethylpropanoyl)chromen-2-one

InChI

InChI=1S/C14H14O3/c1-14(2,3)12(15)10-8-9-6-4-5-7-11(9)17-13(10)16/h4-8H,1-3H3

InChI Key

XNOJFFUJDRUWDJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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